

Spectroscopic Analysis of (-)-2-Butanol: A Technical Guide

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Compound of Interest

Compound Name: (-)-2-Butanol

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This guide provides a comprehensive overview of the spectroscopic data for **(-)-2-butanol**, a chiral secondary alcohol. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for 2-butanol. Note that while the specific rotation of polarized light is unique to the (-) enantiomer, the NMR, IR, and MS spectra are identical for both enantiomers under standard achiral conditions.

Table 1: ^1H NMR Spectroscopic Data for 2-Butanol

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.72	Sextet	1H	CH-OH
~2.1-2.4	Broad Singlet	1H	OH
~1.47	Multiplet	2H	CH ₂
~1.18	Doublet	3H	CH-CH ₃
~0.92	Triplet	3H	CH ₂ -CH ₃

Data sourced from multiple references, typical values are presented.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: ¹³C NMR Spectroscopic Data for 2-Butanol

Chemical Shift (δ) ppm	Carbon Type	Assignment
~68-70	CH	CH-OH
~30-32	CH ₂	CH ₂
~22-24	CH ₃	CH-CH ₃
~10	CH ₃	CH ₂ -CH ₃

Data sourced from multiple references, typical values are presented.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 3: IR Absorption Data for 2-Butanol

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
3600-3200 (broad)	O-H stretch	Alcohol
2960-2850 (strong)	C-H stretch	Alkyl
~1450	C-H bend	Alkyl
1150-1050 (strong)	C-O stretch	Secondary Alcohol

Characteristic absorption bands for secondary alcohols.[7]

Table 4: Mass Spectrometry (EI) Fragmentation Data for 2-Butanol

Mass-to-Charge Ratio (m/z)	Proposed Fragment	Significance
74	$[\text{C}_4\text{H}_{10}\text{O}]^+$	Molecular Ion (M^+), often weak or absent.[8]
59	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl group.
56	$[\text{M} - \text{H}_2\text{O}]^+$	Loss of water, common for alcohols.[8]
45	$[\text{CH}_3\text{CHOH}]^+$	Base Peak, α -cleavage, characteristic of 2-alcohols.[8][9]
31	$[\text{CH}_2\text{OH}]^+$	α -cleavage fragment.[8]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These represent standard laboratory procedures for the analysis of a volatile liquid alcohol.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the preparation and analysis of a liquid sample for both ^1H and ^{13}C NMR.

- Sample Preparation: Accurately weigh approximately 10-20 mg of the **(-)-2-butanol** sample for ^1H NMR (or 20-50 mg for ^{13}C NMR) into a clean, dry vial.[10]
- Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl_3) to the vial.[10] Ensure the sample is fully dissolved, using gentle vortexing if necessary.

- Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube. The liquid height should be around 4-5 cm.[\[10\]](#)
- Instrument Setup: Insert the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning. Place the assembly into the NMR spectrometer.
- Acquisition:
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - For ^{13}C NMR, a proton-decoupled experiment is standard to produce a spectrum of singlets.[\[11\]](#)[\[12\]](#)
 - Set appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the data. For ^{13}C , more scans are typically required than for ^1H .[\[13\]](#)
- D₂O Shake (Optional for ^1H NMR): To confirm the hydroxyl proton peak, a "D₂O shake" can be performed. After acquiring the initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The O-H peak will disappear or significantly diminish due to proton-deuterium exchange.[\[2\]](#)[\[14\]](#)

2.2 Infrared (IR) Spectroscopy

For a pure liquid sample like **(-)-2-butanol**, a "neat" spectrum is easily obtained.

- Sample Application (Neat Liquid Film): Place one to two drops of neat **(-)-2-butanol** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[\[15\]](#)[\[16\]](#)
- Assembly: Place a second salt plate on top of the first, creating a thin liquid film "sandwich" between them.[\[15\]](#)[\[17\]](#) The liquid should spread evenly without air bubbles.
- Data Acquisition: Place the assembled plates into the sample holder of the FT-IR spectrometer.
- Spectrum Recording: Acquire a background spectrum of the empty instrument first. Then, run the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background to produce the final absorbance or transmittance spectrum.

- **Cleaning:** After analysis, promptly disassemble the salt plates, rinse them with a dry solvent (e.g., dry acetone), and dry them with a soft tissue before returning them to a desiccator to prevent damage from moisture.[\[16\]](#)

2.3 Mass Spectrometry (MS)

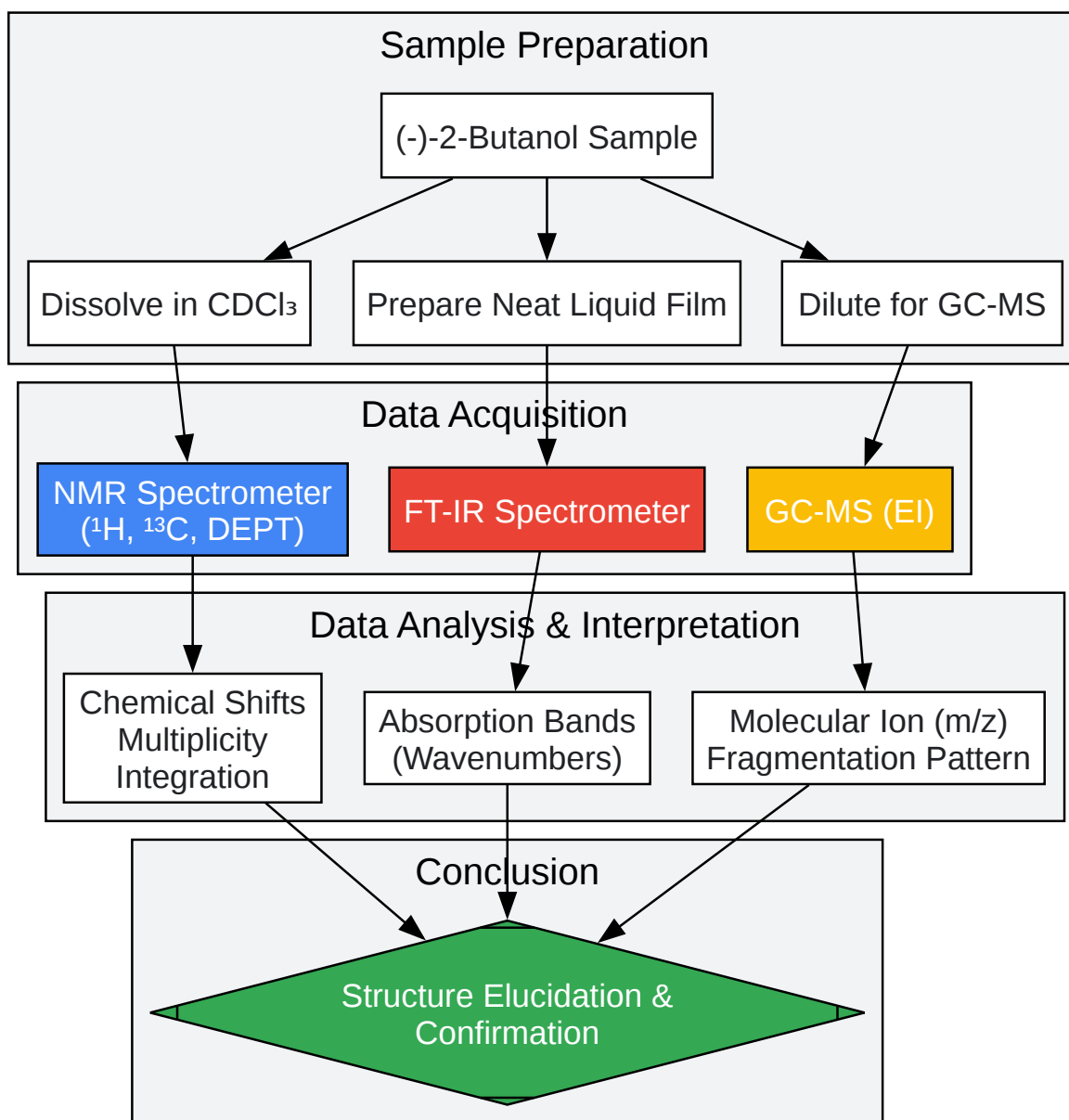
This protocol outlines the analysis of a volatile alcohol using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

- **Sample Preparation:** Prepare a dilute solution of **(-)-2-butanol** in a volatile solvent compatible with the GC system, such as methanol or dichloromethane. A typical concentration is around 100 ppm. For direct injection, the pure sample can also be used.
- **Injection:** Inject a small volume (typically 1 μL) of the prepared solution into the GC inlet. The high temperature of the inlet vaporizes the sample.
- **Chromatographic Separation:** The vaporized sample is carried by an inert gas (e.g., helium) through the GC column, which separates the analyte from any impurities.
- **Ionization:** As the **(-)-2-butanol** elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.[\[18\]](#)
- **Mass Analysis:** The resulting positively charged ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
- **Detection and Spectrum Generation:** A detector counts the ions at each m/z value, and the software plots the relative abundance of each ion versus its m/z to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The logical flow for the characterization of a chiral molecule like **(-)-2-butanol** using multiple spectroscopic techniques is depicted below.

Workflow for Spectroscopic Analysis of (-)-2-Butanol



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Caption: Spectroscopic analysis workflow for **(-)-2-butanol**.

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